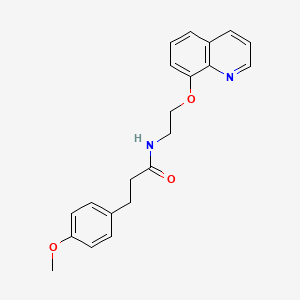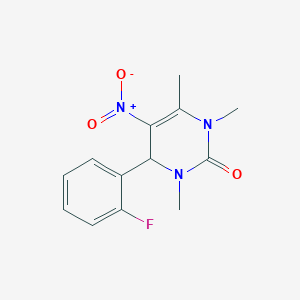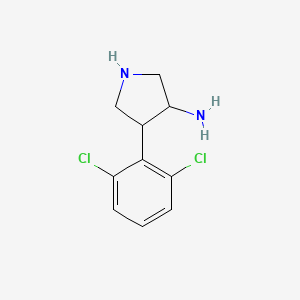
4-(2,6-Dichlorophenyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dichlorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2,6-dichlorophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities and ability to interact with various molecular targets . The presence of the 2,6-dichlorophenyl group enhances the compound’s chemical properties, making it a valuable scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reductive amination of 2,6-dichlorobenzaldehyde with pyrrolidine . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(2,6-Dichlorophenyl)pyrrolidin-3-amine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,6-Dichlorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,6-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups .
Aplicaciones Científicas De Investigación
4-(2,6-Dichlorophenyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(2,6-Dichlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,6-Dichlorophenyl)pyrrolidin-2-one: A structurally similar compound with a ketone group instead of an amine group.
2,6-Dichlorophenylpyrrolidine: Lacks the amine group at the 3-position.
2,6-Dichlorophenylpyrrole: Contains a pyrrole ring instead of a pyrrolidine ring.
Uniqueness
4-(2,6-Dichlorophenyl)pyrrolidin-3-amine is unique due to the presence of both the 2,6-dichlorophenyl group and the pyrrolidine ring with an amine substitution at the 3-position. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H12Cl2N2 |
|---|---|
Peso molecular |
231.12 g/mol |
Nombre IUPAC |
4-(2,6-dichlorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H12Cl2N2/c11-7-2-1-3-8(12)10(7)6-4-14-5-9(6)13/h1-3,6,9,14H,4-5,13H2 |
Clave InChI |
BSBJBRBSXWDKJA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)N)C2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


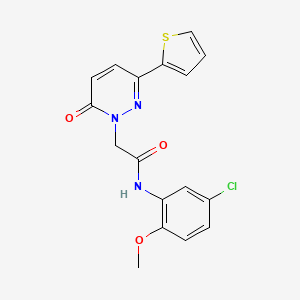

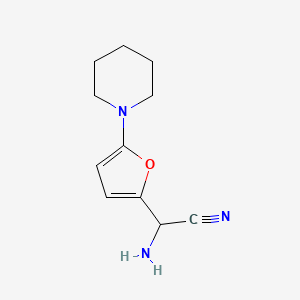
![2-Methyl-2-azaspiro[4.4]nonane-1,6-dione](/img/structure/B14868516.png)
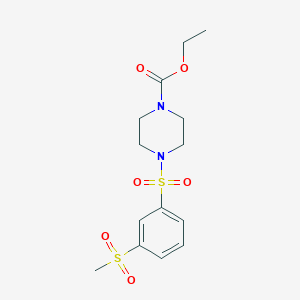


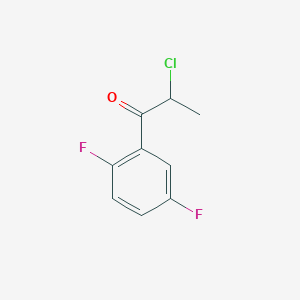
![2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14868535.png)
![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14868539.png)
